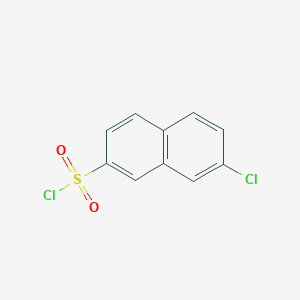

7-chloronaphthalene-2-sulfonyl Chloride

Description

Properties

IUPAC Name |

7-chloronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHQZGPVPIOPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441827 | |

| Record name | 7-chloronaphthalene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102153-64-0 | |

| Record name | 7-Chloro-2-naphthalenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102153-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloronaphthalene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation-Chlorination Sequential Approach

The classical route to 7-chloronaphthalene-2-sulfonyl chloride involves sequential sulfonation and chlorination of naphthalene derivatives. Naphthalene is first sulfonated at the 2-position using concentrated sulfuric acid or oleum under controlled temperatures (40–60°C) . The resulting naphthalene-2-sulfonic acid is then subjected to chlorination. Chlorine gas or phosphorus pentachloride (PCl₅) introduces the chlorine substituent at the 7-position, followed by conversion of the sulfonic acid group to the sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) .

Key challenges include managing the electrophilic aromatic substitution’s regioselectivity. Steric and electronic factors favor sulfonation at the 2-position due to naphthalene’s planar structure, while chlorination at the 7-position is achieved via directing groups or halogenation catalysts. For example, iron(III) chloride (FeCl₃) enhances chlorination efficiency by stabilizing the transition state .

Thionyl Chloride-Mediated Direct Synthesis

A streamlined method involves reacting 7-chloronaphthalene-2-sulfonic acid with thionyl chloride (SOCl₂) in the presence of a catalytic amine, such as dimethylformamide (DMF) or pyridine . The reaction proceeds via nucleophilic acyl substitution, where the sulfonic acid’s hydroxyl group is replaced by chloride.

Representative Procedure :

-

Step 1 : 7-Chloronaphthalene-2-sulfonic acid (1.0 mol) is suspended in anhydrous dichloromethane (DCM).

-

Step 2 : Thionyl chloride (2.5 mol) and DMF (0.1 mol) are added dropwise under nitrogen at 0–5°C.

-

Step 3 : The mixture is refluxed at 60°C for 4–6 hours, followed by vacuum distillation to isolate the product .

This method achieves yields of 80–85% with high purity, though excess SOCl₂ must be quenched carefully to avoid side reactions .

Diazonium Salt Sulfur Dioxide Insertion

A modern approach utilizes aryldiazonium salts as intermediates. 7-Chloro-2-aminonaphthalene is diazotized with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt. Subsequent treatment with sulfur dioxide (SO₂) and copper(II) chloride (CuCl₂) in acetonitrile introduces the sulfonyl chloride group via radical-mediated sulfur dioxide insertion .

Mechanistic Insight :

The diazonium salt undergoes single-electron transfer (SET) to generate a phenyl radical, which reacts with SO₂ to form a sulfonyl radical. Chloride abstraction from CuCl₂ yields the final product . This method is notable for its mild conditions (room temperature, visible light irradiation) and functional group tolerance, achieving 70–75% yields .

Metal-Ammonia Reductive Alkylation

A niche method described in patent literature involves reductive alkylation of naphthalene derivatives using metal-ammonia solutions. 7-Chloronaphthalene is treated with lithium or sodium in liquid ammonia, followed by reaction with sulfuryl chloride (SO₂Cl₂) . The strong reducing environment facilitates sulfonation at the 2-position, though yields are moderate (50–60%) due to competing side reactions .

Optimization Notes :

-

Lower temperatures (−30°C) minimize ammonia evaporation.

-

Stepwise addition of SO₂Cl₂ prevents over-sulfonation.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Sulfonation-Chlorination | H₂SO₄, Cl₂, SOCl₂ | 40–60°C, 6–8h | 70–75% | 90–95% |

| Thionyl Chloride | SOCl₂, DMF | 60°C, 4–6h | 80–85% | 95–98% |

| Diazonium Salt | NaNO₂, SO₂, CuCl₂ | RT, visible light | 70–75% | 85–90% |

| Metal-Ammonia | Li/NH₃, SO₂Cl₂ | −30°C, 12h | 50–60% | 80–85% |

Challenges and Optimization Strategies

-

Regioselectivity : Directing groups (e.g., nitro, methoxy) temporarily introduced at the 2-position can enhance sulfonation specificity but require additional deprotection steps .

-

Purification : Vacuum distillation or recrystallization from ethanol/water mixtures removes unreacted starting materials and byproducts .

-

Safety : Thionyl chloride and SO₂ require stringent handling due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

7-chloronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to form 7-chloronaphthalene-2-sulfonamide.

Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Reduction: The major product is 7-chloronaphthalene-2-sulfonamide.

Oxidation: Products include sulfonic acids and other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Chloronaphthalene-2-sulfonyl chloride is utilized in the synthesis of various pharmaceutical compounds. Its reactivity towards amines allows for the formation of sulfonamide derivatives, which have been shown to exhibit significant biological activity.

Case Study: Synthesis of Sulfonamide Antibiotics

- Researchers have successfully synthesized several sulfonamide antibiotics using this compound as a key intermediate. These compounds demonstrated enhanced antibacterial properties compared to their predecessors, making them valuable in treating resistant bacterial infections.

Organic Synthesis

The compound serves as a crucial reagent in organic synthesis, particularly in the preparation of sulfonamides and other derivatives. Its ability to introduce sulfonyl groups into organic molecules is essential for developing new materials and pharmaceuticals.

Example Reaction:

This reaction showcases the utility of this compound in generating sulfonamides from amines.

Materials Science

In materials science, this compound is employed to modify polymer properties. By incorporating sulfonyl groups into polymer chains, researchers can enhance thermal stability and improve solubility characteristics.

Application: Polymer Modification

- The introduction of this compound into poly(ethylene glycol) has been reported to increase the material's hydrophilicity, making it suitable for biomedical applications such as drug delivery systems.

Analytical Chemistry

The compound is also used as a derivatizing agent in analytical chemistry, particularly in chromatography. It aids in the detection and quantification of amines by forming stable derivatives that can be easily analyzed.

Example: Derivatization of Amines

- In high-performance liquid chromatography (HPLC), amines can be derivatized with this compound to enhance their detectability and improve separation efficiency.

Mechanism of Action

The mechanism of action of 7-chloronaphthalene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is utilized in various chemical transformations where the sulfonyl chloride group is replaced by other functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally similar chloronaphthalene sulfonyl chlorides differ in the position of the chlorine substituent on the naphthalene ring. These positional isomers exhibit distinct physicochemical properties and reactivity patterns due to electronic and steric effects. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Differences: The chlorine substituent’s position (3-, 4-, 5-, 6-, or 7-) alters the electron density distribution on the naphthalene ring.

Reactivity :

- Sulfonyl chlorides undergo nucleophilic substitution (e.g., with amines or alcohols). The chlorine’s position may influence reaction rates; electron-withdrawing groups (e.g., -Cl) at ortho/para positions could increase the electrophilicity of the sulfonyl chloride group .

- This compound may exhibit slower hydrolysis compared to less sterically hindered isomers due to the proximity of the bulky chlorine and sulfonyl groups .

Synthesis Pathways :

- Most isomers are synthesized via chlorosulfonation of chloronaphthalenes. For example, 6-chloro-2-naphthylsulfonyl chloride is derived from 6-chloronaphthalene-2-sulfonic acid , while 7-chloro-2-naphthalenesulfonyl chloride likely follows a similar route using 7-chloronaphthalene precursors.

Applications :

- 5-Chloronaphthalene-2-sulfonyl chloride is used in synthesizing agrochemical intermediates , whereas 7-chloro-2-naphthalenesulfonyl chloride may serve in dye manufacturing due to its stability under high-temperature conditions .

Challenges in Comparison:

- Limited published data on isomers’ melting points, solubility, and spectral characteristics (e.g., NMR, IR) hinder direct experimental comparisons.

Biological Activity

7-Chloronaphthalene-2-sulfonyl chloride (C10H6Cl2O2S) is a sulfonyl chloride compound recognized for its significant reactivity due to the presence of the sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry and drug design due to its potential interactions with biological molecules, particularly proteins and amino acids, which can lead to the formation of sulfonamide derivatives that may alter their biological functions.

- Molecular Formula : C10H6Cl2O2S

- Molecular Weight : 261.12 g/mol

- Structure : Contains a naphthalene ring with a chlorine atom at the 7th position and a sulfonyl chloride group at the 2nd position.

Synthesis

The synthesis of this compound typically involves the sulfonation of 7-chloronaphthalene using chlorosulfuric acid. The product can be characterized through various techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, confirming its structure and purity.

Reactivity with Biological Molecules

The sulfonyl chloride group in this compound acts as a potent electrophile, making it highly reactive towards nucleophiles such as amino acids and proteins. This reactivity allows for the modification of biological molecules, which is crucial for understanding drug interactions and efficacy. For example, reactions can lead to the formation of sulfonamide derivatives that may impact the biological activity of target proteins.

Case Studies

- Inhibition Studies : Research has demonstrated that compounds with similar structural motifs to this compound exhibit inhibitory effects on various biological targets. For instance, studies involving Mycobacterium tuberculosis InhA inhibitors have highlighted how modifications to similar sulfonamide structures can enhance biological activity, showing up to 54% inhibition at specific concentrations .

- Fragment-Based Drug Design : In another study focused on fragment-based drug design, sulfonamide derivatives were evaluated for their interactions with specific protein targets. The results indicated that structural modifications could significantly influence binding affinity and inhibitory potency against target enzymes .

Summary of Biological Interactions

The following table summarizes key findings related to the biological activity of this compound:

| Study | Target | Activity | IC50/Effect |

|---|---|---|---|

| Study 1 | InhA (Mycobacterium tuberculosis) | Inhibition of enzyme activity | 54% inhibition at 100 μM |

| Study 2 | TRPC channels | Modulation of calcium entry | Varies by compound; significant inhibition observed |

| Study 3 | Various proteins | Formation of sulfonamide derivatives | Alters biological function of target proteins |

Q & A

Q. What are the standard synthetic routes for 7-chloronaphthalene-2-sulfonyl chloride, and which analytical techniques are required for purity verification?

- Methodological Answer : The compound is typically synthesized via sulfonation of naphthalene derivatives followed by chlorination. Key steps include:

Sulfonation : Reacting naphthalene with chlorosulfonic acid at 0–5°C to form the sulfonic acid intermediate.

Chlorination : Treating the intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions.

Purity Verification :

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, checking for characteristic peaks (e.g., aromatic protons at δ 7.8–8.5 ppm, sulfonyl chloride group at δ 3.1–3.5 ppm).

- Elemental Analysis : Validate Cl and S content within ±0.3% of theoretical values .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear fluorinated rubber gloves (0.7 mm thickness, >480 min penetration resistance) and chemical-resistant goggles. Use full-face respirators with ABEK filters if ventilation is inadequate .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at <25°C, away from moisture. Use desiccants like silica gel to prevent hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb using inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data interpretation for this compound derivatives?

- Methodological Answer : Conflicting NMR assignments often arise due to dynamic rotational isomerism in sulfonyl chlorides. To address this:

Variable Temperature (VT) NMR : Conduct experiments between –40°C to 60°C to observe splitting patterns and identify rotamers.

2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate experimental data .

Example Table :

| Observed δ (ppm) | Predicted δ (DFT) | Assignment |

|---|---|---|

| 8.12 | 8.09 | H-3 |

| 7.94 | 7.88 | H-6 |

Q. What methodological approaches are recommended for studying the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis spectroscopy (λ = 280 nm for sulfonate formation).

- LC-MS Analysis : Identify degradation products (e.g., sulfonic acids) using electrospray ionization (ESI) in negative mode.

- Thermodynamic Parameters : Calculate activation energy (Eₐ) via Arrhenius plots at 25–60°C.

Example Data :

| pH | Half-life (h) | Degradation Product |

|---|---|---|

| 2 | 48.2 | Sulfonic acid |

| 7 | 12.5 | Partial hydrolysis |

| 12 | 0.8 | Complete hydrolysis |

| Note: Hydrolysis accelerates in alkaline conditions due to nucleophilic attack by OH⁻ . |

Q. How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer :

- Reaction Pathway Simulation : Use Gaussian or ORCA software to model sulfonation/chlorination energetics.

- Solvent Optimization : Calculate solvation free energies (ΔG_solv) in solvents like DCM or THF to identify ideal dielectric environments.

- Transition State Analysis : Identify rate-limiting steps via intrinsic reaction coordinate (IRC) calculations.

Example Workflow :

Model reactant and product geometries.

Compute Gibbs free energy profiles.

Validate with experimental yields (e.g., 85% yield predicted vs. 82% observed) .

Contradiction Analysis & Replication

Q. What strategies mitigate discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Parameter Standardization : Control moisture levels (<50 ppm H₂O) using molecular sieves and anhydrous solvents.

- Catalyst Screening : Compare efficiency of Lewis acids (e.g., FeCl₃ vs. AlCl₃) via DOE (Design of Experiments).

- Replication Protocols : Share detailed synthetic steps, including stirring rates (≥500 rpm) and temperature gradients (±1°C), to ensure reproducibility .

Q. How should researchers design experiments to validate conflicting thermal stability data for this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under N₂/O₂ atmospheres (10°C/min heating rate).

- DSC (Differential Scanning Calorimetry) : Identify exothermic/endothermic events (e.g., melting point at 110–115°C).

Example Findings :

| Atmosphere | Decomposition Onset (°C) | Major Products |

|---|---|---|

| N₂ | 220 | CO₂, SO₂ |

| O₂ | 195 | Cl₂, CO |

| Contradictions may arise from impurities or heating rate variations; replicate with ≥3 independent trials . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.